molecular formula C13H10N2OS B13868985 2-(4-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

2-(4-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

Cat. No.: B13868985
M. Wt: 242.30 g/mol
InChI Key: MTKHGBJHHZJTNF-UHFFFAOYSA-N
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Description

2-(4-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the reaction of 4-methylpyridine with 2-mercaptobenzothiazole under oxidative conditions. The reaction is often carried out in the presence of an oxidizing agent such as hydrogen peroxide or a peracid to facilitate the formation of the oxidopyridinium moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the oxidation process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxidopyridinium moiety back to its pyridine form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(4-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methyl-1-oxidopyridin-1-ium-2-yl)sulfonylmethyl]benzonitrile
  • Methyl 5-ethyl-1-oxidopyridin-1-ium-2-carboxylate
  • 2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole

Uniqueness

2-(4-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to its combination of a benzothiazole ring with an oxidopyridinium moiety. This structural feature imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

2-(4-methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C13H10N2OS/c1-9-6-7-15(16)11(8-9)13-14-10-4-2-3-5-12(10)17-13/h2-8H,1H3

InChI Key

MTKHGBJHHZJTNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])C2=NC3=CC=CC=C3S2

Origin of Product

United States

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